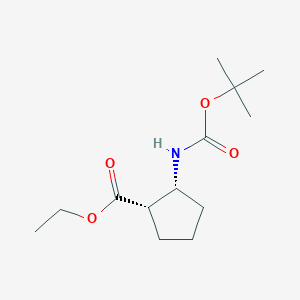

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYUFBHMDDIXTD-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693930 | |

| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140972-31-1 | |

| Record name | Ethyl (1S,2R)-2-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140972-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereoselective Synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

Abstract

This technical guide provides a comprehensive, in-depth methodology for the stereoselective synthesis of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a valuable chiral building block in modern medicinal chemistry. As conformationally constrained β-amino acid derivatives, cyclopentanoic scaffolds like this are integral to the development of peptide foldamers and potent antiviral agents.[1][2][3] The synthesis of the target cis-isomer presents a significant stereochemical challenge due to the two adjacent chiral centers. This document details a robust and scalable strategy centered on diastereoselective reductive amination and crystallization-induced resolution, explaining the scientific rationale behind each procedural choice to ensure both reproducibility and a deep understanding of the core chemical transformations.

Strategic Overview: Retrosynthetic Analysis

The successful synthesis of a single, pure stereoisomer from an achiral precursor requires a meticulously planned strategy. The chosen approach must be both efficient and scalable. Our retrosynthetic analysis identifies a pathway that leverages a classical yet highly effective resolution technique.

The core strategy involves the diastereoselective reductive amination of an achiral β-ketoester, ethyl 2-oxocyclopentanecarboxylate, using a chiral amine as an auxiliary. This creates a pair of diastereomers that can be separated physically. Subsequent removal of the chiral auxiliary and protection of the resulting amine with a tert-butyloxycarbonyl (Boc) group yields the target compound. This method is favored for its scalability and the crystalline nature of the key diastereomeric salt intermediate, which allows for excellent purification.[1][4][5]

Caption: Retrosynthetic pathway for the target molecule.

The Synthetic Pathway: From Commodity Chemicals to Chiral Intermediate

The synthesis is a multi-step process where control over stereochemistry is paramount. Each step is designed to build towards the final, stereopure product.

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

The journey begins with the synthesis of the key β-ketoester precursor. This is reliably achieved through an intramolecular Dieckmann condensation of diethyl adipate, a widely available commodity chemical. The reaction is typically base-catalyzed, using a strong base like sodium ethoxide.[6]

-

Mechanism: The base deprotonates the α-carbon of one ester group, forming an enolate which then attacks the carbonyl carbon of the other ester group, leading to cyclization.

-

Significance: This step efficiently constructs the core cyclopentanone ring system required for the subsequent stereochemistry-defining reaction.

Step 2: Diastereoselective Reductive Amination

This is the cornerstone of the synthesis, where the first chiral center is introduced. The ketone of ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine to form an intermediate imine/enamine mixture, which is then reduced in situ.

-

Causality of Reagent Choice: (S)-α-phenylethylamine is selected as the chiral auxiliary. Its chiral center directs the approach of the reducing agent to the imine double bond, leading to a preferential formation of one diastereomer over the other. The subsequent reduction is performed using catalytic hydrogenation (H₂, Pd/C), a clean and efficient method.[4] This process results in a mixture of diastereomeric amino esters, primarily the (1S,2R,S) and (1R,2S,S) forms.

Step 3: Crystallization-Induced Diastereomeric Resolution

While the reductive amination provides some level of diastereoselectivity, achieving high purity requires a robust separation method. The most effective technique for this system is the crystallization of a diastereomeric salt.[7]

-

The Resolving Agent: (+)-Dibenzoyl-d-tartaric acid ((+)-DBTA) is introduced to the mixture of diastereomeric amino esters. It selectively forms a sparingly soluble salt with the desired (1S,2R,S)-amino ester.[1][4]

-

Principle of Separation: The diastereomeric salts—(1S,2R,S)-amino ester•(+)-DBTA and (1R,2S,S)-amino ester•(+)-DBTA—have different physical properties, most notably solubility. By carefully selecting the solvent system (e.g., ethanol), the desired salt preferentially crystallizes out of the solution, leaving the unwanted diastereomer in the mother liquor. This step is critical for enriching the product to a high level of stereochemical purity.

Step 4: Final Deprotection and Protection Sequence

With the desired stereochemistry now isolated, the final steps involve removing the chiral auxiliary and installing the final Boc protecting group.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO₃ and K₂CO₃) to break the ionic bond and liberate the free (1S,2R,S)-amino ester.[4]

-

Removal of the Chiral Auxiliary: The α-phenylethyl group is cleanly removed via catalytic hydrogenolysis (H₂, Pd/C). This reaction cleaves the benzylic C-N bond, yielding ethyl (1S,2R)-2-aminocyclopentanecarboxylate.[4]

-

Boc Protection: The final step is the protection of the primary amine. The isolated amino ester is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base to furnish the target molecule, this compound.[8]

Detailed Experimental Protocols

The following protocols are adapted from established, scalable syntheses and are intended for use by trained professionals in a controlled laboratory setting.[1][4][5]

Materials & Reagents

| Reagent | M.W. ( g/mol ) | CAS No. | Notes |

| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 611-10-9 | Starting ketoester |

| (S)-(-)-α-Phenylethylamine | 121.18 | 2627-86-3 | Chiral Auxiliary |

| Palladium on Carbon (10%) | 106.42 (Pd) | 7440-05-3 | Hydrogenation Catalyst |

| Hydrogen Gas (H₂) | 2.02 | 1333-74-0 | Reducing Agent |

| (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) | 358.31 | 17026-42-5 | Chiral Resolving Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | Base |

| Potassium Bicarbonate (KHCO₃) | 100.12 | 298-14-6 | Base |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 24424-99-5 | Boc-Protecting Agent |

| Ethanol (EtOH), Ethyl Acetate (EtOAc) | - | - | Solvents |

| Dichloromethane (DCM), Diethyl Ether | - | - | Solvents |

Protocol 1: Synthesis and Resolution of Ethyl 2-(((S)-1-phenylethyl)amino)cyclopentanecarboxylate

-

Reductive Amination: To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equiv.) and (S)-α-phenylethylamine (1 equiv.) in ethanol, add 10% Pd/C catalyst (approx. 10 mol%).

-

Pressurize the reaction vessel with hydrogen gas (approx. 1 atm) and stir vigorously at room temperature until hydrogen uptake ceases (typically 12-24 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric mixture of amino esters.

-

Diastereomeric Salt Formation: Dissolve the crude amino ester mixture in ethanol. To this solution, add a solution of (+)-DBTA (0.5 equiv.) in ethanol.

-

Stir the mixture at room temperature. The desired (1S,2R,S)-amino ester•(+)-DBTA salt will precipitate. Allow crystallization to proceed for several hours or overnight.

-

Collect the crystalline solid by filtration, wash with cold ethanol, and dry under vacuum. This provides the diastereomerically enriched salt.

Protocol 2: Synthesis of this compound

-

Liberation of Free Amine: Suspend the (1S,2R,S)-amino ester•(+)-DBTA salt in a biphasic mixture of diethyl ether and an aqueous solution of K₂CO₃ and KHCO₃. Stir until all solids dissolve.

-

Separate the organic layer. Extract the aqueous layer with additional portions of diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free (1S,2R,S)-amino ester.

-

Hydrogenolysis: Dissolve the isolated amino ester in methanol. Add 10% Pd/C catalyst (approx. 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (1-3 atm) and stir at a slightly elevated temperature (e.g., 45 °C) for 5-7 hours, monitoring by TLC for the disappearance of the UV-active starting material.[4]

-

Filter the mixture through Celite and concentrate the filtrate to obtain crude ethyl (1S,2R)-2-aminocyclopentanecarboxylate.

-

Boc Protection: Dissolve the crude amino ester in a suitable solvent like DCM. Add di-tert-butyl dicarbonate (1.1 equiv.) and a base such as triethylamine (1.2 equiv.).

-

Stir the reaction at room temperature for 12-18 hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound as a pure solid.

Expected Data

-

Ethyl (1S,2R)-2-aminocyclopentanecarboxylic acid (hydrochloride salt): ¹H NMR (400 MHz, D₂O): δ 3.82–3.86 (m, 1H; CHNH₂), 3.10–3.16 (m, 1H; CHCO₂H), 2.08–2.20 (m, 2H; CH₂), and 1.69–1.99 (m, 4H; CH₂CH₂).[4]

-

Final Product, this compound: The final product is expected to be a white solid. The ¹H NMR spectrum will show characteristic signals for the Boc group (a singlet at ~1.4 ppm, 9H) and the ethyl ester group (a quartet at ~4.1-4.2 ppm, 2H, and a triplet at ~1.2-1.3 ppm, 3H), in addition to the cyclopentane ring protons.

Workflow Visualization & Process Control

A clear visualization of the synthetic workflow is essential for process planning and execution. The following diagram outlines the key stages, transformations, and separation steps.

Caption: Experimental workflow for the synthesis.

Conclusion and Future Outlook

The synthetic route detailed herein provides a reliable and scalable method for producing this compound with high stereochemical purity. By combining a diastereoselective reductive amination with a classical crystallization-based resolution, this strategy effectively navigates the challenges of controlling two adjacent stereocenters. The causality-driven explanations for reagent and procedural choices empower researchers to not only replicate this synthesis but also to troubleshoot and adapt it for related targets. As the demand for conformationally constrained amino acids continues to grow in the fields of peptidomimetics and drug discovery, robust synthetic methodologies such as this remain indispensable tools for the scientific community.

References

-

Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry, 89(7), 4760–4767. Available at: [Link]

-

Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. National Institutes of Health - National Center for Biotechnology Information. Available at: [Link]

-

Cho, J. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(3), 1140-8. Available at: [Link]

-

Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

-

García-García, P., et al. (2017). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 82(19), 10396-10406. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

-

PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Available at: [Link]

-

Rondanin, R., et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 105-113. Available at: [Link]

-

Akullian, L. C., et al. (2003). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Organic Letters, 5(22), 4215-4217. Available at: [Link]

-

Forró, E., et al. (2015). Prep-scale resolution of ethyl cis 2-aminocyclohexanecarboxylate (8) a... ResearchGate. Available at: [Link]

Sources

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

CAS Number: 1140972-31-1

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, a chiral building block of significant interest in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, stereoselective synthesis, analytical characterization, and its pivotal role in the synthesis of advanced therapeutic agents.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Cyclopentane rings are integral structural motifs in a vast array of biologically active molecules, including prostaglandins and steroids. In the realm of synthetic drug development, the rigid, three-dimensional structure of the cyclopentane core serves as a valuable scaffold for creating conformationally constrained analogues of natural ligands. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.

The specific stereochemistry of substituents on the cyclopentane ring is often critical for pharmacological activity. This compound, with its defined (1S,2R) configuration, represents a key chiral intermediate. The Boc (tert-butoxycarbonyl) protecting group on the amine functionality allows for controlled, sequential chemical transformations, making it a versatile tool in the multi-step synthesis of complex molecules. This guide will explore the synthesis and application of this specific stereoisomer, highlighting its importance in the development of targeted therapies.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in complex synthetic routes. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1140972-31-1 | N/A |

| Molecular Formula | C₁₃H₂₃NO₄ | N/A |

| Molecular Weight | 257.33 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |

| Storage | Store in a cool, dry place, typically at room temperature.[1] | N/A |

Stereoselective Synthesis Methodologies

Conceptual Synthesis Workflow

A plausible and efficient route to this compound would likely start from a prochiral or meso-cyclopentane derivative. The key step would be an enantioselective transformation, often enzyme-catalyzed, to introduce the desired chirality.

Caption: Conceptual workflow for the stereoselective synthesis.

Detailed Experimental Protocol (Adapted from Related Syntheses)

The following protocol is a representative, step-by-step methodology for the synthesis of a Boc-protected aminocyclopentanecarboxylate, adapted from established procedures for related stereoisomers. This protocol is intended to provide a foundational understanding of the synthetic process.

Step 1: Azide Formation from a Chiral Hydroxy Ester [1]

-

To a solution of the corresponding chiral hydroxy cyclopentanecarboxylate (1 equivalent) in a suitable solvent such as benzene or toluene, add triphenylphosphine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of hydrazoic acid (1.5 equivalents) in the same solvent. Caution: Hydrazoic acid is highly toxic and explosive.

-

Add diethyl azodicarboxylate (DEAD) or a suitable alternative (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding azide intermediate.

Step 2: Reduction of the Azide and Boc Protection [1]

-

Dissolve the azide intermediate (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).

-

Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously for 3-12 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) and a suitable base such as triethylamine (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Analytical Characterization: Ensuring Purity and Stereochemical Integrity

The verification of the chemical structure and stereochemical purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Caption: Typical analytical workflow for characterization.

Expected Spectroscopic Data (Based on Analogues)

While specific data for the (1S,2R) isomer is not publicly available, the following are the expected characteristic signals based on the analysis of its diastereomer, Ethyl (1S,2S)-2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate.[1]

-

¹H NMR: Key signals would include a triplet for the methyl protons of the ethyl ester (around δ 1.2-1.3 ppm), a quartet for the methylene protons of the ethyl ester (around δ 4.1-4.2 ppm), and a singlet for the tert-butyl protons of the Boc group (around δ 1.4 ppm). The protons on the cyclopentane ring would appear as a series of multiplets.

-

¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon (around 172 ppm), the carbamate carbonyl carbon (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and the carbons of the ethyl group and the cyclopentane ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic stretching vibrations for the N-H bond (around 3300-3500 cm⁻¹), the C=O of the ester (around 1720 cm⁻¹), and the C=O of the carbamate (around 1698 cm⁻¹).[1]

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 258.17.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the final product, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and amino acid derivatives.[2]

Applications in Drug Discovery and Development

Chiral aminocyclopentane derivatives are valuable intermediates in the synthesis of a number of antiviral and other therapeutic agents. The specific stereochemistry of these building blocks is often essential for the biological activity of the final drug molecule.

Hepatitis C Virus (HCV) Protease Inhibitors

A significant application of aminocyclopentane scaffolds is in the development of inhibitors for the Hepatitis C virus NS3/4A serine protease, a key enzyme in the viral replication cycle. Several approved drugs for the treatment of Hepatitis C, such as Telaprevir , Boceprevir , and Narlaprevir , incorporate complex amino acid-like fragments where a cyclopentane ring provides a rigid and stereochemically defined core.[3][4][5][6][7][8][9][10][11][12] While the direct incorporation of this compound in the publicly available synthetic routes for these specific drugs is not explicitly detailed, the structural similarity of this building block to key fragments within these molecules strongly suggests its potential utility in the synthesis of next-generation HCV protease inhibitors.

The development of these drugs has marked a significant advancement in the treatment of chronic Hepatitis C, and the underlying chemistry relies heavily on the availability of enantiomerically pure building blocks like the one discussed in this guide.[9]

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in the synthesis of complex pharmaceutical agents, particularly in the area of antiviral drug discovery. Its well-defined stereochemistry and the presence of the Boc protecting group allow for its strategic incorporation into multi-step synthetic sequences. While detailed, publicly available synthetic and analytical data for this specific isomer are limited, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogues. As the demand for stereochemically complex and potent new drugs continues to grow, the importance of such chiral intermediates in the arsenal of the medicinal chemist is undeniable.

References

- Ilisz, I., Aranyi, A., & Peter, A. (2018). Enantioselective separation techniques in forensic analysis and clinical toxicology. Journal of Pharmaceutical and Biomedical Analysis, 159, 431-447.

- Kluska, M., & Perkowski, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-162.

-

Telaprevir – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Al-Majid, A. M., & El-Sayed, M. A. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5029.

-

Narlaprevir. (n.d.). PubChem. Retrieved from [Link]

- Li, T., Liang, J., Ambrogelly, A., Brennan, T., Gloor, G., Huisman, G., ... & Zhang, X. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1. 0] proline intermediate based on amine oxidase-catalyzed desymmetrization. Journal of the American Chemical Society, 134(14), 6467-6472.

-

Boceprevir. (n.d.). PubChem. Retrieved from [Link]

- Park, S. W., Lee, J. H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-202.

- Al-Ghanayem, A. A., & El-Rassi, Z. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.

- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (2008). Google Patents.

- Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2010). Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS medicinal chemistry letters, 1(2), 64-69.

- Process for preparation of boceprevir and intermediates thereof. (2014). Google Patents.

- Meanwell, N. A. (2013). The discovery and development of boceprevir. Expert opinion on drug discovery, 8(11), 1437-1454.

- United States Patent. (n.d.).

- Davies, S. G., & Smith, A. D. (2001). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry, 12(10), 1445-1449.

- Malcolm, B. A., Lin, K., Sette, A., Moy, J., Brown, A. D., & Vederas, J. C. (2010). Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease. Antimicrobial agents and chemotherapy, 54(3), 1102-1110.

- Njoroge, F. G., Chen, K. X., Shih, N. Y., & Piwinski, J. J. (2010). Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS medicinal chemistry letters, 1(2), 64-69.

- Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2020). RSC advances, 10(35), 20853-20865.

-

Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Supplementary Information Covalent narlaprevir- and boceprevir-derived hybrid inhibitors of SARS-CoV-2 main protease. (n.d.). ScienceOpen. Retrieved from [Link]

- An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. (2010). Google Patents.

-

Telaprevir. (n.d.). PharmaCompass. Retrieved from [Link]

- N-amino-1,2-cyclopentane dicarboximide and its preparation method. (2008). Google Patents.

- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (2003). Google Patents.

-

ethyl cyclopentanecarboxylate. (n.d.). NIST WebBook. Retrieved from [Link]

- Jacobson, I. M., & Pawlotsky, J. M. (2012). Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir?.

Sources

- 1. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]

- 2. yakhak.org [yakhak.org]

- 3. medkoo.com [medkoo.com]

- 4. medkoo.com [medkoo.com]

- 5. Narlaprevir | C36H61N5O7S | CID 11857239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boceprevir | C27H45N5O5 | CID 10324367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The discovery and development of boceprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Characterization of the Antiviral Activity of SCH 900518 (Narlaprevir), a Novel Mechanism-Based Inhibitor of Hepatitis C Virus NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Triple therapy for HCV genotype 1 infection: telaprevir or boceprevir? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate. This chiral building block is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development due to its versatile structure, which is amenable to the synthesis of a wide array of complex molecules.

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Substituted cyclopentyl and cyclopentenyl compounds are crucial structural motifs in a variety of natural products and pharmacologically active molecules. Their inherent three-dimensional architecture allows for the precise spatial orientation of functional groups, a key factor in molecular recognition and biological activity. The specific stereoisomer, this compound, with its defined stereochemistry at the 1 and 2 positions, offers a synthetically versatile platform for the development of novel therapeutics. The tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthetic manipulations and allows for facile deprotection under specific conditions, making it an invaluable intermediate in multi-step syntheses.

Molecular Structure and Stereochemistry

The fundamental architecture of this compound consists of a five-membered cyclopentane ring. The defining features are an ethyl ester group at the first carbon and a Boc-protected amino group at the second carbon. The (1S,2R) designation specifies the absolute stereochemistry at these two chiral centers, which is crucial for its specific interactions in biological systems.

Caption: Chemical structure of this compound.

Physical and Chemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₁₃H₂₃NO₄ | |

| Molecular Weight | 257.33 g/mol | |

| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |

| Melting Point | Data not available | For the related (1R,2S,3S*)-3-acetyl-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, the melting point is 109–110 °C. |

| Boiling Point | Predicted: 213.4±33.0 °C (for the de-Boc protected amine) | The Boc-protected compound will have a higher boiling point. |

| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane. (Predicted) | Based on the structure and properties of similar compounds. |

| Density | Predicted: 1.045±0.06 g/cm³ (for the de-Boc protected amine) | |

| pKa | Predicted: 10.10±0.40 (for the de-Boc protected amine) | |

| CAS Number | 1140972-31-1 | Commercial supplier information. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While a complete set of spectra for the (1S,2R) isomer is not publicly available, the expected key signals can be inferred from the analysis of its (1S,2S) diastereomer and general principles of NMR and IR spectroscopy.

For the (1S,2S) diastereomer:

-

¹H NMR: Key signals are observed for the ethyl ester protons (a triplet around δ 1.2–1.3 ppm and a quartet around δ 4.1–4.2 ppm) and the Boc tert-butyl group (a singlet around δ 1.4 ppm).

-

IR: Characteristic stretching vibrations are expected around 1720 cm⁻¹ for the ester carbonyl (C=O) and 1698 cm⁻¹ for the carbamate carbonyl (C=O).

-

Mass Spectrometry: The [M+H]⁺ peak is observed at m/z 257.163, which aligns with the exact mass of the molecule.

It is anticipated that the spectra for the (1S,2R) diastereomer will show similar characteristic peaks, with potential shifts in the cyclopentane ring proton signals due to the different stereochemical arrangement.

Synthesis and Purification

A robust and stereoselective synthesis is critical for obtaining enantiomerically pure this compound. While a specific protocol for the (1S,2R) isomer is not detailed in the searched literature, a general synthetic strategy can be adapted from the synthesis of the (1S,2S) diastereomer. The following represents a plausible, multi-step synthetic workflow.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Azide Formation: A suitable chiral cyclopentene precursor is subjected to a stereoselective azidation reaction. This could involve reagents like triphenylphosphine, hydrazoic acid, and diethyl azodicarboxylate in an appropriate solvent like benzene at ambient temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrogenolytic Deprotection: The resulting azide intermediate is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as dimethylformamide (DMF).

-

Boc Protection: The crude amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane. The reaction is typically stirred at room temperature until completion.

-

Esterification: The carboxylic acid functionality is converted to the ethyl ester using standard esterification conditions, for example, by reacting with ethanol in the presence of a catalytic amount of acid (e.g., sulfuric acid) or by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).

-

Purification: The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules with defined stereochemistry. Its utility is primarily seen in the pharmaceutical industry as a key intermediate for the synthesis of various drug candidates. The cyclopentane scaffold can be found in a range of therapeutic agents, and the ability to introduce functionality at specific positions with controlled stereochemistry is of paramount importance. While specific drug candidates synthesized directly from this molecule are not widely reported in the public domain, its structural motifs are present in compounds investigated for various therapeutic areas.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry place.

Conclusion

References

-

Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. PMC. [Link]

- (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)

-

This compound. CRO Splendid Lab Pvt. Ltd. [Link]

-

An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Semantic Scholar. [Link]

A Deep Dive into the Spectroscopic Characterization of Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclopentane Scaffolds

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane core, coupled with the defined stereochemistry of the amino and carboxyl functionalities, provides a valuable scaffold for the synthesis of constrained peptides, peptidomimetics, and other complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the amine, facilitating multi-step synthetic sequences. A thorough understanding of the spectroscopic properties of this molecule is paramount for ensuring stereochemical integrity, monitoring reaction progress, and confirming the identity and purity of synthetic intermediates and final products. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures.

Molecular Structure and Stereochemistry

The structure of this compound is characterized by a five-membered carbocyclic ring with two substituents in a trans relationship. The stereochemical descriptors (1S, 2R) define the absolute configuration at the two chiral centers. This specific arrangement governs the three-dimensional shape of the molecule and, consequently, its interactions with other chiral molecules, such as biological targets.

Table 1: Key Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₄ |

| Molecular Weight | 257.33 g/mol |

| CAS Number | 1140972-31-1 |

| Appearance | White to off-white solid |

| Storage | 2-8°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound in solution. The analysis of both ¹H and ¹³C NMR spectra provides information on the connectivity of atoms, the chemical environment of each nucleus, and the stereochemical relationships between different parts of the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this molecule is expected to be complex due to the presence of diastereotopic protons within the cyclopentane ring. The puckered, non-planar conformation of the cyclopentane ring means that the two protons on a given methylene (CH₂) group are not chemically equivalent and will therefore have different chemical shifts and coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| -NH (Boc) | ~5.0 | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

| -CH-N (C2) | ~4.0-4.2 | Multiplet | - | Coupled to protons on C1 and C3. |

| -CH-CO₂Et (C1) | ~2.8-3.0 | Multiplet | - | Coupled to protons on C2 and C5. |

| -O-CH₂-CH₃ | ~4.1 | Quartet | ~7.1 | Diastereotopic protons of the ethyl group may lead to a more complex pattern. |

| Cyclopentane CH₂ | ~1.6-2.2 | Multiplets | - | Overlapping signals from the six methylene protons on C3, C4, and C5. |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - | Characteristic sharp signal for the nine equivalent protons of the tert-butyl group.[1] |

| -O-CH₂-CH₃ | ~1.25 | Triplet | ~7.1 |

Causality Behind Spectral Features:

-

Diastereotopicity: The chirality at C1 and C2 renders the geminal protons on each of the cyclopentane methylene groups (C3, C4, and C5) diastereotopic. This results in distinct chemical shifts and complex coupling patterns (geminal and vicinal), making the 1.6-2.2 ppm region particularly crowded and challenging to interpret without advanced techniques like 2D NMR (COSY, HSQC).

-

Boc Group Signature: The large, sharp singlet at approximately 1.45 ppm is a definitive indicator of the presence of the Boc protecting group.[1] Its high intensity (integrating to 9 protons) makes it a readily identifiable landmark in the spectrum.

-

Downfield Shifts of Methine Protons: The protons on C1 and C2 are shifted downfield due to the electron-withdrawing effects of the adjacent ester and Boc-amino groups, respectively.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a less complex but equally informative picture of the molecule, with each unique carbon atom typically giving rise to a distinct signal.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)

| Carbon(s) | Chemical Shift (δ, ppm) | Assignment Notes |

| -C =O (Ester) | ~175 | Carbonyl carbons are typically found in this downfield region.[2] |

| -C =O (Boc) | ~155 | The carbamate carbonyl is also significantly deshielded. |

| -C (CH₃)₃ (Boc) | ~80 | Quaternary carbon of the tert-butyl group. |

| -C H-N (C2) | ~58 | Carbon attached to the nitrogen atom. |

| -O-C H₂-CH₃ | ~61 | Carbon of the ethyl ester methylene group. |

| -C H-CO₂Et (C1) | ~50 | |

| Cyclopentane C H₂ | ~20-35 | Three distinct signals are expected for the three methylene carbons. |

| -C (CH₃)₃ (Boc) | ~28 | Methyl carbons of the tert-butyl group. |

| -O-CH₂-C H₃ | ~14 | Methyl carbon of the ethyl ester. |

Expert Insights:

The chemical shifts of the cyclopentane ring carbons are sensitive to the ring's conformation. Cyclopentane exists in a dynamic equilibrium between envelope and twist conformations to relieve torsional strain. The substituents at C1 and C2 will influence the preferred conformation, which in turn affects the precise chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the molecule. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Carbamate) | ~3300-3400 | Medium | N-H Stretch |

| C-H (Alkyl) | ~2850-2980 | Strong | C-H Stretch |

| C=O (Ester) | ~1735 | Strong | C=O Stretch |

| C=O (Carbamate) | ~1700 | Strong | C=O Stretch |

| C-O (Ester/Carbamate) | ~1160-1250 | Strong | C-O Stretch |

Interpretation:

The IR spectrum provides a clear "fingerprint" of the molecule. The presence of two distinct carbonyl stretching bands is a key feature, confirming both the ester and the Boc-carbamate functionalities. The band for the ester carbonyl typically appears at a slightly higher wavenumber than that of the carbamate. The broadness of the N-H stretch can be indicative of hydrogen bonding in the solid state or in concentrated solutions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its identity and deduce its structure. For a molecule like this compound, electrospray ionization (ESI) is a common technique.

Expected Molecular Ion:

-

[M+H]⁺: m/z 258.17

-

[M+Na]⁺: m/z 280.15

Plausible Fragmentation Pathways:

The fragmentation of the protonated molecule is likely to proceed through the loss of neutral fragments from the Boc group and the ethyl ester.

-

Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines is the loss of isobutylene to give a carbamic acid intermediate, which can then decarboxylate.

-

[M+H - C₄H₈]⁺ → m/z 202

-

-

Loss of the entire Boc group (100 Da):

-

[M+H - C₅H₉O₂]⁺ → m/z 158

-

-

Loss of ethanol (46 Da) from the ester:

-

[M+H - C₂H₅OH]⁺ → m/z 212

-

-

Loss of the ethoxy group (45 Da) from the ester:

-

[M+H - OC₂H₅]⁺ → m/z 213

-

Caption: Predicted ESI-MS fragmentation of this compound.

Experimental Protocols: A Self-Validating System

The following protocols describe standard procedures for acquiring the spectroscopic data discussed above. Adherence to these methodologies ensures data quality and reproducibility.

Protocol 1: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to aid in the assignment of the complex proton and carbon signals of the cyclopentane ring.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Caption: General workflow for NMR spectroscopic analysis.

Protocol 2: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the significant peaks.

-

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Conditions (for purity analysis and separation from isomers):

-

Column: A C18 reversed-phase column is suitable for general purity analysis. For chiral separation of diastereomers, a chiral stationary phase (e.g., a polysaccharide-based column) would be necessary.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or ammonium acetate to promote ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Acquisition Mode: Acquire full scan data to detect the molecular ion. Acquire tandem MS (MS/MS) data by selecting the molecular ion as the precursor to observe its fragmentation pattern.

-

-

Data Analysis:

-

Extract the mass chromatograms for the expected molecular ions.

-

Analyze the mass spectra to confirm the molecular weight and interpret the fragmentation patterns.

-

Conclusion: A Comprehensive Spectroscopic Portrait

The spectroscopic characterization of this compound provides a detailed and unambiguous confirmation of its structure and stereochemistry. While ¹H NMR reveals the intricate details of the proton environments, including the effects of diastereotopicity, ¹³C NMR maps the carbon framework. IR spectroscopy offers a rapid confirmation of the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation. Together, these techniques form an indispensable toolkit for any scientist working with this important chiral building block, ensuring the quality and integrity of their research and development efforts.

References

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

Sources

- 1. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate chemical structure and stereochemistry

An In-Depth Technical Guide to Ethyl (1S,2R)-2-(Boc-amino)cyclopentanecarboxylate: A Chiral Building Block for Modern Drug Discovery

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. As a conformationally constrained amino acid analogue, its rigid cyclopentane scaffold offers a strategic advantage in designing molecules with enhanced metabolic stability and target-binding affinity. The presence of the tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This guide provides a comprehensive overview of its molecular architecture, stereochemical significance, physicochemical properties, a validated synthetic protocol, and its strategic application in the drug discovery workflow, particularly in the development of protease inhibitors and antiviral agents.

Molecular Architecture and Stereochemical Integrity

Core Structure Analysis

The molecular structure of this compound is composed of three key functional components built upon a central carbocyclic ring:

-

Cyclopentane Ring: A five-membered aliphatic ring that provides a rigid, non-planar scaffold. This conformational rigidity is a desirable trait in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency.

-

Ethyl Ester Group: An ethyl carboxylate (-COOCH₂CH₃) moiety. This group can serve as a handle for further chemical modification or act as a key interacting element with a protein target.

-

Boc-Protected Amino Group: A tert-butoxycarbonyl (-Boc) protected amine (-NH-Boc). The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of reaction conditions (e.g., basic, hydrogenolytic) and its facile removal under mild acidic conditions (e.g., trifluoroacetic acid).

The Critical (1S,2R) Stereochemistry

The compound has two adjacent stereocenters at positions C1 and C2 of the cyclopentane ring. The specific (1S,2R) configuration defines a cis relationship between the ethyl ester and the Boc-amino group on a stereochemical drawing, though they are on opposite sides in the Cahn-Ingold-Prelog naming convention. This precise three-dimensional arrangement is crucial for its function as a chiral building block, ensuring the correct spatial orientation of substituents in the final active pharmaceutical ingredient (API) for optimal interaction with chiral biological targets like enzymes and receptors.

Caption: 2D representation of this compound.

Physicochemical and Spectroscopic Profile

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is provided below. This information is critical for procurement, reaction planning, and regulatory documentation.

| Property | Value | Reference |

| CAS Number | 1140972-31-1 | [1] |

| Molecular Formula | C₁₃H₂₃NO₄ | [1] |

| Molecular Weight | 257.33 g/mol | [1] |

| Synonym | Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate | |

| IUPAC Name | ethyl (1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate | |

| Purity | Typically ≥95% | |

| Physical Form | Crystalline Powder or Solid | [2][3] |

Anticipated Spectroscopic Characterization

While a specific spectrum for the (1S,2R) isomer is not publicly available, its spectroscopic profile can be reliably predicted based on its structure and data from related diastereomers.[2][4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Key expected signals include a prominent singlet at approximately δ 1.4 ppm corresponding to the nine equivalent protons of the Boc group's tert-butyl moiety. The ethyl ester group will present as a triplet around δ 1.2-1.3 ppm (CH₃) and a quartet around δ 4.1-4.2 ppm (OCH₂).[4] Protons on the cyclopentane ring and the N-H proton will appear as more complex multiplets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Distinct signals for the carbonyl carbons of the ester (~172-176 ppm) and the Boc-carbamate (~155 ppm) are expected.[2] The quaternary carbon of the Boc group should appear around 80-82 ppm.

-

IR (Infrared Spectroscopy): The spectrum will be dominated by strong C=O stretching vibrations. The ester carbonyl typically absorbs around 1720-1740 cm⁻¹, while the carbamate carbonyl of the Boc group appears at a lower frequency, around 1680-1700 cm⁻¹.[2][4] A peak corresponding to N-H stretching should also be visible around 3350 cm⁻¹.[2]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z of 258.17.

Strategic Synthesis and Purification

Retrosynthetic Rationale

The most direct synthetic route to the title compound involves the Boc-protection of the corresponding free amine, Ethyl (1S,2R)-2-aminocyclopentanecarboxylate. This precursor is often available as a hydrochloride salt.[5][6] The key transformation is the nucleophilic attack of the amino group on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).

Detailed Experimental Protocol

This protocol describes a standard, reliable method for the synthesis of this compound.

Objective: To protect the primary amine of Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride with a Boc group.

Materials:

-

Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl (1S,2R)-2-aminocyclopentanecarboxylate hydrochloride (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Rationale: The first equivalent of base neutralizes the hydrochloride salt to free the amine, while the second equivalent acts as a base to scavenge the acid generated during the reaction.

-

Boc Anhydride Addition: While maintaining the temperature at 0 °C, add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise over 15-20 minutes.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Application in Medicinal Chemistry and Drug Discovery

The Role as a Constrained Peptidomimetic

In drug discovery, small molecules that mimic the structure of peptides (peptidomimetics) are highly valuable. The rigid cyclopentane backbone of the title compound serves this purpose effectively.[5] It can lock a portion of a drug molecule into a specific bioactive conformation, which can lead to:

-

Increased Potency: By pre-organizing the molecule for optimal binding, reducing the entropic cost.

-

Enhanced Selectivity: A rigid structure is less likely to bind to off-target proteins.

-

Improved Metabolic Stability: The non-natural amino acid scaffold is often resistant to degradation by proteases, leading to a longer half-life in the body.

Workflow: From Chiral Building Block to Active Pharmaceutical Ingredient (API)

The compound is an intermediate, not a final drug. Its utility lies in its role within a broader synthetic workflow. The Boc-protected amine and the ethyl ester provide orthogonal handles for sequential chemical reactions, a cornerstone of modern combinatorial chemistry and drug development.[7]

Caption: A generalized workflow illustrating the use of the title compound in drug synthesis.

Therapeutic Targets

The structural motif derived from this building block is particularly prevalent in the development of enzyme inhibitors. Its defined stereochemistry makes it invaluable for creating molecules that fit precisely into the active sites of enzymes.[5] Documented applications include its use as a chiral starting material for:

-

Protease Inhibitors: Crucial for treating viral diseases (e.g., HIV, Hepatitis C) and other conditions.

-

Antiviral Agents: The rigid scaffold can be used to mimic the transition state of enzyme-catalyzed reactions in viral replication.[5]

-

Peptidomimetics: For a wide range of targets where a specific peptide conformation is required for activity.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its combination of conformational rigidity, defined stereochemistry, and orthogonal protecting groups provides a robust platform for the synthesis of complex and highly specific therapeutic agents. As the demand for molecules with improved pharmacokinetic and pharmacodynamic profiles grows, the application of such sophisticated, non-natural building blocks will continue to be a cornerstone of successful drug discovery programs.

References

-

CRO Splendid Lab Pvt. Ltd. This compound. [Link]

-

Vite-Cat. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate. [Link]

-

Brand, S. et al. (2012). Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Beilstein Journal of Organic Chemistry, 8, 86-93. [Link]

-

Pharmaffiliates. Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. [Link]

-

MySkinRecipes. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride. [Link]

-

Weber, L. (2002). The application of multi-component reactions in drug discovery. Current Medicinal Chemistry, 9(23), 2085-2093. [Link]

-

PubChem. Ethyl cyclopentanecarboxylate. [Link]

-

PubChem. Ethyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate. [Link]

-

NIST. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. [Link]

-

Fisher Scientific. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg. [Link]

-

Semantic Scholar. An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. [Link]

-

ACS Publications. Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Link]

- Google Patents. Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

Sources

- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 2. Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 298392500 [thermofisher.com]

- 4. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]

- 5. Ethyl (1S,2R)-2-Aminocyclopentane-1-Carboxylate Hydrochloride [myskinrecipes.com]

- 6. Ethyl cis-2-amino-1-cyclopentane carboxylate hydrochloride, 99% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate: A Strategic Guide to Procurement, Quality Control, and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl (1S,2R)-2-(boc-amino)cyclopentanecarboxylate is a conformationally constrained chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid cyclopentyl scaffold, combined with the synthetically versatile Boc-protected amine and ethyl ester functionalities, makes it a valuable intermediate for constructing novel therapeutics, particularly peptidomimetics and protease inhibitors. This guide provides a comprehensive technical overview for professionals in the field, covering the commercial supplier landscape, critical quality control parameters for procurement, and a discussion of established synthetic strategies. The objective is to equip researchers with the necessary knowledge to strategically source or synthesize this key intermediate, ensuring project timelines and scientific integrity are maintained.

The Role and Significance in Medicinal Chemistry

The design of small molecule drugs often involves creating molecules that can adopt a specific three-dimensional conformation to bind effectively to a biological target. Flexible, linear molecules can pay a significant entropic penalty upon binding, as they must "freeze" into the correct shape. The use of rigid scaffolds, such as the cyclopentane ring in this compound, pre-organizes the appended functional groups into a defined spatial orientation. This can lead to:

-

Enhanced Potency: Reduced entropic cost of binding can result in higher affinity for the target protein.

-

Improved Selectivity: The precise positioning of substituents can favor binding to the desired target over off-targets, reducing side effects.

-

Favorable Pharmacokinetic Properties: Constrained structures are often less susceptible to metabolic degradation compared to their acyclic counterparts, potentially leading to improved in-vivo stability.[1]

The (1S,2R) stereochemistry defines a specific cis relationship between the amino and ester groups, a crucial feature for mimicking turns in peptide chains or presenting pharmacophores in a precise geometry. Substituted cyclopentyl compounds are well-established building blocks for a wide array of natural products and other biologically relevant molecules.[2]

Commercial Availability and Supplier Landscape

This compound (CAS No. 1140972-31-1) is commercially available from a range of suppliers specializing in building blocks for research and development. Availability spans from small-scale catalog quantities to semi-bulk requests, though large-scale GMP manufacturing may require custom synthesis contracts.

Table 1: Representative Commercial Suppliers

| Supplier | Purity Specification | CAS Number | Representative Catalog Number |

| Sigma-Aldrich | ≥95% | 1140972-31-1 | AABH3036931D[3] |

| BLD Pharmatech | 97%+ | 1140972-31-1 | BD00768995 |

| Combi-Blocks | >97% | 1140972-31-1 | OR-9321 |

| AA Blocks | >95% | 1140972-31-1 | AABH3036931 |

Note: This table is a representative sample and not exhaustive. Researchers should always verify stock and lead times directly with suppliers.

Critical Procurement and Quality Control Directive

Sourcing a chiral intermediate goes beyond simply finding a supplier. For scientific rigor and reproducibility, a stringent quality control assessment is non-negotiable. As a Senior Application Scientist, my primary directive is to ensure that the material procured is structurally correct, chemically pure, and, most importantly, stereochemically defined.

The Indispensable Certificate of Analysis (CoA)

Never accept a batch of material without a comprehensive, lot-specific Certificate of Analysis. This document is the cornerstone of trustworthiness. Key analytical data to demand and scrutinize are:

-

¹H and ¹³C NMR Spectroscopy: This confirms the molecular structure. The spectra should be clean, with correctly assigned peaks and integrations corresponding to the number of protons. Look for the characteristic tert-butyl singlet of the Boc group around 1.4 ppm and the ethyl ester signals.

-

Mass Spectrometry (MS): Verifies the molecular weight (257.33 g/mol for C13H23NO4).[4]

-

HPLC/UPLC: This is the primary method for assessing chemical purity. A purity level of >97% is generally acceptable for most R&D applications.

-

Chiral HPLC: This is the most critical analysis for this specific molecule. It determines the enantiomeric excess (e.e.), ensuring you have the desired (1S,2R) stereoisomer and not its enantiomer, (1R,2S), or other diastereomers. An e.e. of ≥98% is a standard benchmark for high-quality material.

Logical Flow for Material Acceptance

The following diagram outlines a self-validating workflow for qualifying a new batch of this compound.

Caption: Quality control decision workflow for incoming chiral intermediates.

In-House Synthesis Strategies

While commercial procurement is suitable for many applications, large-scale campaigns or the need for analogues may necessitate in-house synthesis. Synthetic routes typically rely on establishing the key stereocenters through asymmetric reactions.

Retrosynthetic Analysis

A common approach involves the asymmetric reduction of a cyclic enamine or the resolution of a racemic intermediate. The synthesis can be traced back to simple, commercially available starting materials like diethyl adipate.

Caption: Retrosynthetic pathway from target molecule to simple starting materials.

Exemplary Experimental Protocol

The following protocol is a generalized procedure based on established chemical transformations, such as the Dieckmann condensation and asymmetric hydrogenation.[5]

Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

-

To a suspension of sodium ethoxide (1.0 eq) in dry toluene, add diethyl adipate (1.0 eq) dropwise at a temperature to maintain a gentle reflux.[5]

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench with aqueous hydrochloric acid until the solution is acidic (pH ~2-3).

-

Separate the organic layer, extract the aqueous layer with toluene, and combine the organic phases.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate as a colorless oil.

Step 2: Asymmetric Synthesis of the Boc-protected Amine

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) and a chiral amine (e.g., (S)-(-)-α-methylbenzylamine, 1.1 eq) in dry toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Heat to reflux with a Dean-Stark trap to remove water, driving the formation of the enamine intermediate.

-

After cooling, transfer the solution to a suitable pressure vessel. Add a chiral hydrogenation catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand).

-

Pressurize the vessel with H₂ gas (e.g., 50-100 psi) and stir at room temperature for 12-24 hours.

-

Upon reaction completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

The resulting diastereomeric amine can be debenzylated (e.g., via hydrogenolysis with Pd/C) and subsequently protected.

-

Dissolve the free amine in dichloromethane and add triethylamine (1.5 eq). Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with aqueous acid, bicarbonate solution, and brine. Dry the organic layer and concentrate.

-

Purify the final product by column chromatography on silica gel to yield this compound.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for modern drug discovery. While readily available from multiple suppliers, researchers and procurement specialists must exercise due diligence by demanding and rigorously interpreting comprehensive analytical data, with a particular focus on stereochemical purity confirmed by chiral HPLC. For large-scale needs, established synthetic routes offer a reliable path for in-house production. A thorough understanding of both procurement and synthesis ensures a consistent supply of high-quality material, thereby safeguarding the integrity and accelerating the progress of drug development programs.

References

-

Title: Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: ETHYL CIS-2-AMINO-1-CYCLOPENTANE CARBOXYLATE HCL (CAS No. 142547-15-7) Suppliers. Source: ChemicalRegister.com URL: [Link]

-

Title: Order : ETHYL (1R,2S)-2-(BOC-AMINO)CYCLOPENTANECARBOXYLATE. Source: ChemUniverse URL: [Link]

-

Title: (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate - 143617-95-2. Source: Chemspace URL: [Link]

-

Title: Glucagon-like peptide 1 (7-37) GLP-1 | CAS 106612-94-6. Source: JPT URL: [Link]

-

Title: An enantiodivergent synthesis of N-Boc- protected (R)- and (S)-4-amino cyclopent -2-en-1-one. Source: Semantic Scholar URL: [Link]

-

Title: Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Source: MDPI URL: [Link]

- Title: Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates. Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 1140972-31-1 [sigmaaldrich.com]

- 4. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]

- 5. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]

The Strategic Importance of the Boc Group in Synthesis

An In-depth Technical Guide to the Core Characteristics of Boc-Protected Amino Esters

For professionals in chemical research and drug development, a deep, functional understanding of the tools of the trade is paramount. Among the most fundamental of these are the protected amino acids that form the building blocks of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group, in particular, represents a cornerstone of modern synthetic chemistry. This guide provides an in-depth exploration of the synthesis, characteristics, and applications of Boc-protected amino esters, moving beyond simple recitation of facts to explain the causality behind the protocols and the logic of their application.

The primary role of any protecting group is to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule.[] The Boc group is one of the most widely used protecting groups for amines due to a unique combination of properties that make it exceptionally versatile, particularly in the context of peptide synthesis.[2][3]

Introduced in the late 1950s, the Boc group quickly found favor for its stability under a wide range of conditions, yet its susceptibility to clean removal under specific, mild acidic conditions.[2] This duality is the key to its utility. Specifically, the Boc group is stable towards most nucleophiles and bases, a critical feature that allows for the use of base-labile protecting groups on other parts of the molecule in an "orthogonal" protection strategy.[4] For instance, in peptide synthesis, the α-amino group can be protected with Boc (acid-labile) while a side-chain functional group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group (base-labile), allowing for selective deprotection and modification.[4]

The ester functional group, when combined with N-α-Boc protection, provides a ready handle for forming the first covalent bond to a solid-phase resin in peptide synthesis or for solution-phase coupling reactions. Understanding the synthesis and properties of these bifunctional building blocks is therefore essential for any scientist working in this area.

Synthesis and Purification of Boc-Protected Amino Esters